Genevant CL1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

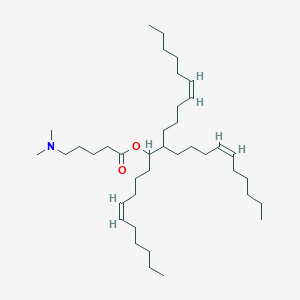

2D Structure

Properties

CAS No. |

1450888-71-7 |

|---|---|

Molecular Formula |

C39H73NO2 |

Molecular Weight |

588.0 g/mol |

IUPAC Name |

[(6Z,16Z)-12-[(Z)-dec-4-enyl]docosa-6,16-dien-11-yl] 5-(dimethylamino)pentanoate |

InChI |

InChI=1S/C39H73NO2/c1-6-9-12-15-18-21-24-27-32-37(33-28-25-22-19-16-13-10-7-2)38(34-29-26-23-20-17-14-11-8-3)42-39(41)35-30-31-36-40(4)5/h18-23,37-38H,6-17,24-36H2,1-5H3/b21-18-,22-19-,23-20- |

InChI Key |

ARJCMRWHZPDQJG-ASSJVFBPSA-N |

Isomeric SMILES |

CCCCC/C=C\CCCC(C(OC(=O)CCCCN(C)C)CCC/C=C\CCCCC)CCC/C=C\CCCCC |

Canonical SMILES |

CCCCCC=CCCCC(CCCC=CCCCCC)C(CCCC=CCCCCC)OC(=O)CCCCN(C)C |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Core Mechanism of Genevant CL1: A Technical Guide to a Leading Ionizable Lipid for Nucleic Acid Delivery

For Immediate Release

VANCOUVER, British Columbia – Genevant Sciences' CL1, an advanced ionizable lipid, is a pivotal component in the landscape of nucleic acid therapeutics, facilitating the safe and effective delivery of messenger RNA (mRNA) and small interfering RNA (siRNA) payloads. This technical guide provides an in-depth exploration of the mechanism of action of Genevant CL1, tailored for researchers, scientists, and drug development professionals. The core of its function lies in its meticulously engineered chemical structure, which enables the formation of stable lipid nanoparticles (LNPs) that efficiently encapsulate and deliver nucleic acids into target cells.

This compound, also known as Lipid 10, is an ionizable lipid with a pKa of 6.3.[1][2] This specific pKa value is critical to its function. At a low pH, such as during the formulation process, the lipid is protonated and carries a positive charge, which facilitates the encapsulation of negatively charged nucleic acid payloads. Upon entering the neutral pH environment of the bloodstream, the lipid becomes largely deprotonated, resulting in a near-neutral surface charge for the LNP. This neutrality is crucial for minimizing toxicity and non-specific interactions in vivo.[3]

The delivery process begins with the cellular uptake of the LNP, typically through endocytosis. Once inside the cell, the LNP is trafficked into an endosome. The endosome's internal environment is naturally acidic. This acidic environment triggers the protonation of this compound, causing it to regain its positive charge. This charge reversal is a key step in the mechanism of action, as it promotes the destabilization of the endosomal membrane.[3][4] The unique triple-tailed, cone-shaped molecular architecture of this compound, along with the degree of unsaturation in its lipid tails, is thought to contribute significantly to this membrane disruption, ultimately leading to the release of the encapsulated mRNA or siRNA cargo into the cytoplasm where it can exert its therapeutic effect.

LNP Formulation and Composition

Lipid nanoparticles incorporating this compound are typically composed of four key components:

-

Ionizable Cationic Lipid (this compound): As detailed above, this component is central to nucleic acid encapsulation and endosomal escape.

-

Helper Phospholipid (e.g., DSPC): This lipid aids in the structural integrity and stability of the nanoparticle.

-

Cholesterol: Cholesterol is included to enhance nanoparticle stability, rigidity, and biodistribution, which can improve transfection efficiency.

-

PEGylated Lipid (e.g., DMG-PEG 2000): A polyethylene glycol (PEG)-lipid conjugate helps to stabilize the LNP, prevent aggregation, and shield it from the immune system, thereby prolonging its circulation time.

The precise ratio of these components can be optimized to fine-tune the physicochemical properties and biological performance of the LNP formulation.

Performance and Comparative Data

Studies have demonstrated the high performance of this compound in LNP formulations for mRNA delivery. In murine models, intramuscular administration of mRNA encapsulated in this compound-containing LNPs resulted in higher IgG titers compared to LNPs formulated with the ionizable lipid SM-102. The performance of this compound was comparable to that of MC3 and ALC-0315 in these studies. Furthermore, LNPs formulated with this compound have shown robust protein expression, with one study indicating it afforded more than double the expression of other approved lipids.

Quantitative Performance Data Summary

| Parameter | This compound | SM-102 | ALC-0315 | MC3 | Reference |

| pKa | 6.3 | - | - | - | |

| In Vivo Expression (fLuc mRNA, IM) | High, similar to ALC-0315 | Lower than CL1 and ALC-0315 | High, similar to CL1 | Lower than CL1, ALC-0315, and SM-102 | |

| Anti-HA IgG Titers (mRNA vaccine) | Higher than SM-102, similar to MC3 & ALC-0315 | Lower than CL1 | Similar to CL1 and MC3 | Similar to CL1 and ALC-0315 | |

| Liver Accumulation | Rapid accumulation, similar to MC3 | - | High | Rapid accumulation, similar to CL1 |

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of scientific findings. While specific, proprietary protocols for the formulation and testing of this compound-containing LNPs are not publicly available, general procedures can be inferred from the scientific literature.

General LNP Formulation Protocol

A common method for preparing LNPs involves the rapid mixing of an ethanolic solution containing the lipids with an aqueous solution of the nucleic acid at a low pH (e.g., pH 4). This process facilitates the self-assembly of the LNPs with the nucleic acid encapsulated within the core. The resulting nanoparticle suspension is then dialyzed against a neutral pH buffer (e.g., phosphate-buffered saline, pH 7.4) to remove the ethanol and raise the pH, leading to a stable, neutral-surfaced LNP suitable for in vivo administration.

In Vivo Luciferase Expression Assay

-

Animal Model: Typically, mice are used for these studies.

-

LNP Administration: A single dose of LNP encapsulating firefly luciferase (fLuc) mRNA (e.g., 5 µg) is administered via intramuscular (IM) injection.

-

Imaging: At a specified time point post-injection (e.g., 6 hours), whole-body imaging is performed using an in vivo imaging system (IVIS) to detect bioluminescence following the administration of a luciferin substrate.

-

Quantification: The bioluminescent signal at the injection site and in other organs of interest (e.g., the liver) is quantified to assess the level of protein expression.

Visualizing the Mechanism and Workflow

To further elucidate the processes involved, the following diagrams illustrate the key pathways and experimental workflows.

Caption: Cellular uptake and endosomal escape of a this compound-LNP.

Caption: General workflow for the formulation of this compound-LNPs.

References

The Pivotal Role of Genevant CL1 in Endosomal Escape: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical characteristics of Genevant's CL1 ionizable lipid, focusing on its pKa and its essential function in facilitating the endosomal escape of nucleic acid payloads. Designed for professionals in the field of drug development, this document provides a comprehensive overview of the underlying mechanisms, detailed experimental protocols, and comparative performance data.

Introduction: The Endosomal Escape Challenge in Nucleic Acid Delivery

The effective delivery of nucleic acid therapeutics, such as messenger RNA (mRNA) and small interfering RNA (siRNA), is contingent on overcoming multiple biological barriers. A primary obstacle is the entrapment of the delivery vehicle, typically a lipid nanoparticle (LNP), within the endosome following cellular uptake. Efficient escape from the endosome into the cytoplasm is paramount for the therapeutic payload to reach its site of action and exert its biological effect. Ionizable lipids are a cornerstone of modern LNP formulations, engineered to facilitate this crucial step. Genevant's CL1, also known as Lipid 10, is a novel ionizable lipid that has demonstrated significant promise in enhancing the potency of nucleic acid therapies through superior endosomal escape.

Genevant CL1: Physicochemical Properties

The efficacy of an ionizable lipid in mediating endosomal escape is intrinsically linked to its pKa, the pH at which the lipid is 50% ionized. An optimal pKa allows the LNP to remain neutral at physiological pH (around 7.4), promoting stability in circulation, and to become positively charged in the acidic environment of the late endosome (pH 5.0-6.5). This pH-triggered protonation is the key to initiating the endosomal escape process.

| Property | Value | Reference |

| Lipid Name | This compound (Lipid 10) | [1][2][3] |

| pKa | 6.3 | [2] |

The Mechanism of CL1-Mediated Endosomal Escape

The protonation of this compound's tertiary amine headgroup within the acidic milieu of the endosome is the catalyst for a cascade of events leading to membrane disruption. The now positively charged CL1-containing LNP interacts with negatively charged anionic lipids, such as phosphatidylserine, present in the endosomal membrane. This electrostatic interaction is hypothesized to promote a structural rearrangement of the lipid bilayer, potentially forming a non-bilayer hexagonal (HII) phase, which destabilizes the endosomal membrane and allows the nucleic acid payload to be released into the cytoplasm.

Experimental Protocols

The characterization and evaluation of ionizable lipids like this compound involve a series of well-defined experimental protocols. Below are methodologies for key assays.

Determination of LNP Apparent pKa (TNS Assay)

The apparent pKa of an LNP formulation is a critical parameter that predicts its in vivo performance. The 2-(p-toluidino)-6-naphthalenesulfonic acid (TNS) assay is a widely used fluorescence-based method for this determination.

Protocol:

-

LNP Formulation: Prepare LNPs with the desired lipid composition.

-

Buffer Preparation: A range of buffers with pH values from 3 to 10 are prepared.

-

TNS Solution: A stock solution of TNS is prepared.

-

Assay Plate Preparation: In a 96-well plate, the LNPs are mixed with each buffer and the TNS solution.

-

Fluorescence Measurement: The fluorescence intensity is measured using a plate reader with excitation and emission wavelengths of approximately 321 nm and 447 nm, respectively.

-

Data Analysis: The fluorescence intensity is plotted against the pH. The pKa is determined as the pH value at which 50% of the maximum fluorescence is observed.

In Vivo Gene Silencing Efficiency (Factor VII Mouse Model)

The in vivo efficacy of siRNA-LNP formulations is often assessed by measuring the knockdown of a specific target gene in a murine model. The silencing of Factor VII, a liver-expressed protein, is a common benchmark.

Protocol:

-

Animal Model: C57BL/6 mice are typically used.

-

LNP Administration: siRNA-LNPs targeting Factor VII are administered intravenously (IV) via the tail vein.

-

Sample Collection: At a predetermined time point (e.g., 48 hours post-injection), blood samples are collected.

-

Factor VII Measurement: Serum is isolated, and Factor VII protein levels are quantified using a chromogenic assay.

-

Data Analysis: The percentage of Factor VII knockdown is calculated relative to a control group treated with a non-targeting siRNA or saline.

In Vivo mRNA Expression Efficiency (Luciferase Mouse Model)

To evaluate the delivery and functional expression of mRNA, LNPs encapsulating luciferase mRNA are utilized.

Protocol:

-

Animal Model: BALB/c mice are commonly used.

-

LNP Administration: Luciferase mRNA-LNPs are administered, typically via intramuscular (IM) or intravenous (IV) injection.

-

In Vivo Imaging: At various time points post-injection, mice are anesthetized and injected with a luciferin substrate. Bioluminescence imaging is then performed using an in vivo imaging system (IVIS) to quantify the light emission, which correlates with the level of luciferase protein expression.

-

Data Analysis: The total flux (photons/second) in a defined region of interest is measured to determine the magnitude and duration of mRNA expression.

Comparative Performance of this compound

A key study by Lam et al. (2023) from Genevant Sciences provided a head-to-head comparison of CL1 (referred to as Lipid 10 in the publication) with other well-established ionizable lipids.[1]

In Vivo siRNA-Mediated Gene Silencing

LNPs formulated with CL1 demonstrated superior in vivo gene silencing of transthyretin (TTR) in mice compared to the benchmark lipid, DLin-MC3-DMA.

| Ionizable Lipid | Dose (mg/kg) | TTR Silencing (%) |

| This compound (Lipid 10) | 0.01 | ~95% |

| DLin-MC3-DMA | 0.01 | ~70% |

Data adapted from Lam K, et al. Adv Mater. 2023.

In Vivo mRNA Expression

When used to deliver firefly luciferase (fLuc) mRNA in mice, CL1-containing LNPs resulted in significantly higher protein expression compared to LNPs formulated with other clinically advanced lipids.

| Ionizable Lipid | Route | Peak Luciferase Expression (Total Flux) |

| This compound (Lipid 10) | IM | Significantly Higher |

| SM-102 | IM | Lower |

| ALC-0315 | IM | Lower |

Qualitative comparison based on data from Lam K, et al. Adv Mater. 2023.

Vaccine Adjuvanting Properties

In a rodent vaccine model using hemagglutinin (HA) mRNA, CL1-based LNPs elicited comparable or superior antibody titers to those formulated with lipids used in approved COVID-19 vaccines.

| Ionizable Lipid | Adjuvanting Effect (Antibody Titers) |

| This compound (Lipid 10) | Comparable or Better |

| SM-102 | Comparable |

| ALC-0315 | Comparable |

Qualitative comparison based on data from Lam K, et al. Adv Mater. 2023.

Conclusion

This compound stands out as a highly versatile and potent ionizable lipid for the delivery of a diverse range of nucleic acid payloads. Its optimized pKa of 6.3 is central to its ability to efficiently mediate endosomal escape, a critical step for the successful intracellular delivery of RNA therapeutics and vaccines. The comprehensive experimental data demonstrates that LNPs formulated with CL1 exhibit superior performance in terms of in vivo gene silencing and mRNA expression, and possess strong adjuvanting properties for vaccine applications. These characteristics position this compound as a valuable component in the development of next-generation nucleic acid-based medicines.

References

Genevant CL1: A Deep Dive into its Chemical Structure, Properties, and Role in mRNA Delivery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Genevant CL1, a novel ionizable lipid crucial for the development of messenger RNA (mRNA)-based therapeutics and vaccines. We will delve into its chemical architecture, physicochemical properties, and its pivotal role in the formulation of lipid nanoparticles (LNPs) for efficient mRNA delivery. This document synthesizes available data to offer detailed insights into its mechanism of action, supported by experimental context and visualizations to aid in research and development.

Chemical Identity and Physicochemical Properties

This compound, also referred to as Lipid 10 in some literature, is a tertiary amine-containing lipid with a unique molecular structure designed for potent and safe delivery of mRNA. Its key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Chemical Name | Pentanoic acid, 5-(dimethylamino)-, (6Z )-1,2-di-(4Z )-4-decen-1-yl-6-dodecen-1-yl ester | [1] |

| Molecular Formula | C39H73NO2 | [1][2] |

| Molecular Weight | 588.00 g/mol | [1][2] |

| CAS Number | 1450888-71-7 | |

| pKa | 6.3 | |

| Appearance | Colorless to light yellow liquid |

Role in mRNA-Lipid Nanoparticle (LNP) Formulations

This compound is a critical component of LNPs, which are the leading delivery systems for mRNA therapeutics. Within the LNP formulation, CL1 plays a dual role. At an acidic pH during formulation, its tertiary amine group becomes protonated, facilitating the encapsulation of the negatively charged mRNA backbone. Upon administration and circulation at physiological pH (around 7.4), CL1 is largely neutral, contributing to the stability of the LNP.

The LNP formulation is a multi-component system, and a typical composition is outlined below:

| Component | Function |

| Ionizable Lipid (this compound) | Encapsulates mRNA and facilitates endosomal escape. |

| Phospholipid (e.g., DSPC) | Provides structural integrity to the lipid bilayer. |

| Cholesterol | Modulates membrane fluidity and stability. |

| PEGylated Lipid (e.g., DMG-PEG 2000) | Forms a hydrophilic corona that prevents aggregation and opsonization, increasing circulation time. |

Mechanism of Action: From Injection to Protein Expression

The delivery of mRNA to the cytoplasm of target cells is a multi-step process. The structural characteristics of this compound are tailored to overcome the cellular barriers to nucleic acid delivery.

A structure-activity relationship (SAR) study on this compound has indicated that its triple-tailed skeleton with branching points creates a cone-shaped molecular architecture. This shape, along with the presence of cis-unsaturated tails of medium length (C9 and C10), is thought to enhance the release of the mRNA cargo.

The proposed mechanism of action for a this compound-containing LNP is visualized in the following signaling pathway diagram:

Caption: LNP uptake, endosomal escape, and mRNA translation pathway.

Once the LNP is endocytosed by a target cell, the endosome matures, and its internal pH drops. As the pH approaches the pKa of this compound (6.3), the lipid becomes protonated (positively charged). This charge reversal is hypothesized to trigger the interaction of the ionizable lipid with the negatively charged lipids of the endosomal membrane, leading to membrane destabilization and the release of the mRNA cargo into the cytoplasm. Once in the cytoplasm, the mRNA is translated by the cellular machinery to produce the protein of interest.

Experimental Protocols

Detailed experimental protocols are essential for the reproducible formulation and evaluation of this compound-containing LNPs. Below are representative methodologies based on common practices in the field.

LNP Formulation via Microfluidic Mixing

This protocol describes the formulation of mRNA-LNPs using a microfluidic device, a common and scalable method.

References

Synthesis and Purification of Genevant CL1 Lipid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of ionizable lipids, with a focus on a representative trialkyl lipid structurally similar to Genevant CL1. Due to the proprietary nature of this compound, the following protocols are based on established chemical principles and publicly available information on the synthesis of analogous ionizable lipids used in mRNA delivery systems.

Introduction to this compound and Ionizable Lipids

This compound is a novel, synthetic ionizable lipid essential for the formulation of lipid nanoparticles (LNPs) that deliver mRNA therapeutics.[1] As a cationic lipid, it possesses a protonatable tertiary amine headgroup, which is crucial for encapsulating negatively charged mRNA at an acidic pH and facilitating its release into the cytoplasm at physiological pH. The pKa of this compound is reported to be 6.3, a value that is critical for the endosomal escape of the mRNA payload.[2][3][4]

The general structure of trialkyl ionizable lipids like this compound consists of a central amine core linked to hydrophobic lipid tails. These structural features are key to the function of LNPs in protecting the mRNA from degradation and enabling its cellular uptake.

Synthesis of a Representative Trialkyl Ionizable Lipid

The synthesis of a trialkyl ionizable lipid, structurally analogous to this compound, can be achieved through a multi-step process involving the formation of an amine headgroup and the attachment of lipid tails via esterification or etherification reactions. Below is a representative synthetic pathway.

Proposed Synthetic Pathway

A plausible synthetic route involves the reaction of a primary amine with lipid-based electrophiles. The following diagram illustrates a generalized synthetic workflow for a trialkyl ionizable lipid.

Experimental Protocol

The following is a representative, detailed experimental protocol for the synthesis of a trialkyl ionizable lipid.

Step 1: Synthesis of the Dialkylated Amine Intermediate

-

Reaction Setup: A solution of a suitable starting amino alcohol (1 equivalent) in a polar aprotic solvent, such as dimethylformamide (DMF), is prepared in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Addition of Base: A non-nucleophilic base, such as sodium hydride (NaH) (2.2 equivalents), is added portion-wise to the solution at 0 °C to deprotonate the hydroxyl group.

-

Alkylation: A lipid-based electrophile, such as an alkyl bromide or tosylate (2.1 equivalents), is added dropwise to the reaction mixture.

-

Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction is quenched by the slow addition of water. The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

Step 2: Synthesis of the Final Trialkyl Ionizable Lipid

-

Second Alkylation: The crude dialkylated amine intermediate (1 equivalent) is dissolved in a suitable solvent, and a third lipid-based electrophile (1.1 equivalents) is added, along with a base if necessary.

-

Reaction Conditions: The reaction mixture is heated to a specified temperature (e.g., 60-80 °C) and stirred for 24-48 hours, with monitoring by TLC.

-

Final Workup and Purification: After the reaction is complete, a similar aqueous workup is performed. The crude product is then purified using column chromatography.

Purification of the Trialkyl Ionizable Lipid

Purification is a critical step to ensure the high purity of the final lipid product, which is essential for its performance and safety in LNP formulations. Chromatography is the standard method for purifying synthetic lipids.[5]

Purification Workflow

The general workflow for the purification of a trialkyl ionizable lipid is depicted below.

Detailed Purification Protocol

-

Chromatography Selection: Normal-phase column chromatography using silica gel is a common method for the purification of ionizable lipids.

-

Column Preparation: A glass column is packed with silica gel slurried in a non-polar solvent (e.g., hexane).

-

Sample Loading: The crude lipid is dissolved in a minimal amount of a suitable solvent and loaded onto the top of the silica gel bed.

-

Elution: A gradient of solvents, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is used to elute the components from the column.

-

Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure product.

-

Solvent Removal: The pure fractions are combined, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Final Product Characterization: The purity of the final product is confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Quantitative Data and Characterization

The following table summarizes typical quantitative data for the synthesis and purification of a representative trialkyl ionizable lipid.

| Parameter | Typical Value | Method of Analysis |

| Synthesis | ||

| Reaction Yield (Step 1) | 70-85% | Gravimetric |

| Reaction Yield (Step 2) | 60-75% | Gravimetric |

| Purification | ||

| Recovery from Chromatography | >90% | Gravimetric |

| Final Purity | >98% | HPLC |

| Characterization | ||

| Molecular Weight (M.W.) | 588.00 g/mol (for C39H73NO2) | Mass Spectrometry |

| pKa | 6.2 - 6.4 | Potentiometric Titration |

| Appearance | Colorless to pale yellow oil | Visual Inspection |

Conclusion

The synthesis and purification of high-purity ionizable lipids like this compound are critical for the development of safe and effective mRNA-based therapeutics. While the specific manufacturing process for this compound is proprietary, this guide provides a comprehensive overview of the general methodologies used for the synthesis and purification of structurally similar trialkyl ionizable lipids. The detailed protocols and workflows presented here offer valuable insights for researchers and drug development professionals working in the field of nucleic acid delivery. The stringent control over the synthesis and purification processes ensures the production of ionizable lipids with the desired quality attributes for clinical applications.

References

A Technical Guide to Lipid Nanoparticle Formulation for mRNA Delivery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core principles and methodologies underlying the formulation of lipid nanoparticles (LNPs) for messenger RNA (mRNA) delivery. While specific proprietary formulations, such as Genevant's CL1, are not detailed in publicly available literature, this document synthesizes established scientific knowledge to offer a comprehensive resource for professionals in the field. The guide covers the fundamental components of LNPs, formulation and characterization protocols, and the mechanisms of cellular delivery.

Core Components of mRNA Lipid Nanoparticles

Lipid nanoparticles are sophisticated multi-component systems designed to protect mRNA from degradation and facilitate its entry into target cells.[1][2][3] The precise ratio of these components is critical for the efficacy and safety of the formulation. Generally, LNPs consist of four key lipid components:

-

Ionizable Cationic Lipids: These are the cornerstone of modern mRNA delivery systems.[2] At an acidic pH (typically during formulation), they are positively charged, which facilitates the encapsulation of negatively charged mRNA.[2] In the neutral pH of the bloodstream, they become neutral, reducing toxicity. Upon entering the acidic environment of the endosome, they regain their positive charge, which is crucial for endosomal escape. The pKa of the ionizable lipid is a key parameter, with values typically in the range of 6.0-7.0.

-

Helper Lipids (Phospholipids): Phospholipids, such as 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), are structural components that contribute to the stability of the lipid bilayer.

-

Cholesterol: Cholesterol is another structural component that modulates the integrity and rigidity of the nanoparticle membrane.

-

PEGylated Lipids: Polyethylene glycol (PEG)-conjugated lipids are included to control particle size during formulation and to provide a hydrophilic shield that reduces aggregation and prevents opsonization, thereby increasing circulation time in the body.

A representative molar ratio for these components in an LNP formulation is presented in the table below.

| Component | Representative Molar Percentage (%) | Key Function |

| Ionizable Cationic Lipid | 40-50 | mRNA encapsulation, endosomal escape |

| Helper Lipid (e.g., DSPC) | ~10 | Structural stability |

| Cholesterol | 38-48 | Modulates membrane integrity and rigidity |

| PEGylated Lipid | 1-2 | Controls particle size, steric stabilization |

Formulation of mRNA-LNPs: A Step-by-Step Protocol

The most common and reproducible method for formulating mRNA-LNPs is through rapid microfluidic mixing. This technique allows for precise control over the self-assembly of the nanoparticles.

Experimental Protocol: Microfluidic Mixing

-

Preparation of Solutions:

-

Lipid Phase (Organic): The four lipid components (ionizable lipid, helper lipid, cholesterol, and PEGylated lipid) are dissolved in 100% ethanol. The solution should be heated gently (e.g., at 37°C) to ensure complete dissolution.

-

Aqueous Phase: The mRNA is diluted in an acidic buffer, typically a 10 mM citrate buffer.

-

-

Microfluidic Mixing:

-

The lipid solution and the mRNA solution are loaded into separate syringes.

-

The syringes are placed on a microfluidic mixing instrument.

-

The two solutions are rapidly mixed at a controlled flow rate ratio, typically with a higher flow rate for the aqueous phase (e.g., 3:1 aqueous to organic). This rapid mixing causes a change in solvent polarity, leading to the self-assembly of the lipids around the mRNA, forming the LNPs.

-

-

Purification and Buffer Exchange:

-

The resulting LNP solution is dialyzed against a physiological buffer (e.g., phosphate-buffered saline, PBS) to remove the ethanol and exchange the buffer.

-

The purified LNPs are then sterile-filtered through a 0.22 µm filter.

-

References

The Pivotal Role of Genevant CL1 in Advanced Nucleic Acid Delivery Systems: A Technical Guide

For Immediate Release

In the rapidly evolving landscape of nucleic acid therapeutics, the development of safe and effective delivery systems remains a critical bottleneck. Genevant Sciences' novel ionizable lipid, CL1 (also known as Lipid 10), has emerged as a key enabling technology in the formulation of lipid nanoparticles (LNPs) for the delivery of a wide range of nucleic acid payloads, including mRNA and siRNA. This technical guide provides an in-depth analysis of Genevant CL1, offering researchers, scientists, and drug development professionals a comprehensive overview of its mechanism of action, quantitative performance data, and the experimental protocols underpinning its evaluation.

Introduction to this compound: A Novel Ionizable Lipid

This compound is a state-of-the-art ionizable lipid designed for optimal performance in LNP-mediated nucleic acid delivery.[1][2] Its unique triple-tailed skeleton and branched structure contribute to a cone-shaped molecular architecture, a feature believed to promote the efficient release of nucleic acid cargo into the cytoplasm.[3] A structure-activity relationship (SAR) study has indicated that the medium-length tails (C9 and C10) and the degree of unsaturation in the cis configuration are key to its enhanced performance.[3] With a pKa of 6.3, this compound is engineered to remain neutral at physiological pH and become protonated within the acidic environment of the endosome, a crucial step for endosomal escape.[1]

Quantitative Performance Data

The efficacy of this compound has been demonstrated in various preclinical studies, where it has been compared to other well-established ionizable lipids such as DLin-MC3-DMA (MC3), SM-102, and ALC-0315.

In Vivo mRNA Expression

Studies utilizing firefly luciferase (fLuc) mRNA encapsulated in LNPs have shown that this compound-formulated LNPs lead to superior protein expression in the liver compared to other ionizable lipids. After a single intramuscular (IM) dose, CL1-LNPs afforded more than double the protein expression compared to approved lipids.

Table 1: In Vivo Luciferase Expression in Mice

| Ionizable Lipid | Relative Luciferase Expression (vs. approved lipids) | Key Findings |

| This compound | > 2x | Superior liver delivery of mRNA. |

| SM-102 | Baseline | Lower expression in the liver, more similar to MC3. |

| ALC-0315 | Baseline | High expression in the liver. |

| DLin-MC3-DMA | Lower than CL1, SM-102, ALC-0315 | Older generation benchmark lipid. |

Immunogenicity in a Vaccine Model

In a prime-boost hemagglutinin rodent vaccine model, intramuscular administration of this compound-LNPs elicited comparable or superior antibody titers to LNPs formulated with SM-102 and ALC-0315, the lipids used in FDA-approved mRNA COVID-19 vaccines. Specifically, CL1-based LNPs induced higher anti-hemagglutinin (HA) IgG titers than SM-102 LNPs and similar titers to MC3 and ALC-0315 LNPs.

Table 2: Immunogenicity in a Murine Hemagglutinin mRNA Vaccine Model

| LNP Formulation (Ionizable Lipid) | Anti-HA IgG Titer Comparison |

| This compound | Higher than SM-102; Similar to MC3 and ALC-0315. |

| SM-102 | Lower than this compound. |

| ALC-0315 | Similar to this compound. |

| DLin-MC3-DMA (MC3) | Similar to this compound. |

Mechanism of Nucleic Acid Delivery

The delivery of nucleic acids to the cytoplasm of target cells by this compound-containing LNPs is a multi-step process. The proposed mechanism is initiated by cellular uptake, followed by endosomal escape, and culminating in the release of the nucleic acid payload.

Cellular Uptake and Endosomal Escape

LNPs are typically taken up by cells via endocytosis. Once inside the endosome, the acidic environment (pH 5.0-6.5) triggers the protonation of the tertiary amine head group of this compound. This positive charge facilitates the interaction of the LNP with the negatively charged lipids of the endosomal membrane. This interaction is hypothesized to induce a non-bilayer hexagonal HII phase transition, leading to the destabilization of the endosomal membrane and the release of the encapsulated nucleic acid into the cytoplasm.

Figure 1: Proposed pathway for CL1-LNP intracellular delivery.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the core experimental protocols used in the evaluation of this compound-LNPs.

LNP Formulation

The preparation of mRNA-loaded LNPs involves the rapid mixing of an ethanolic lipid solution with an aqueous solution containing the mRNA.

Protocol:

-

Preparation of Lipid Stock Solution: Dissolve this compound, a helper phospholipid (e.g., DSPC), cholesterol, and a PEGylated lipid in 100% ethanol.

-

Preparation of mRNA Solution: Dilute the mRNA in a low pH buffer (e.g., 10 mM citrate buffer, pH 4.0).

-

Microfluidic Mixing: Combine the lipid and mRNA solutions using a microfluidic mixing device. This rapid mixing process facilitates the self-assembly of the LNPs and the encapsulation of the mRNA.

-

Dialysis and Sterilization: Dialyze the formulated LNPs against phosphate-buffered saline (PBS) to remove ethanol and raise the pH to neutral. Sterile filter the final LNP suspension through a 0.22 µm filter.

References

- 1. Unsaturated, Trialkyl Ionizable Lipids are Versatile Lipid-Nanoparticle Components for Therapeutic and Vaccine Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Current landscape of mRNA technologies and delivery systems for new modality therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Potential of mRNA Therapeutics: A Technical Guide to Early-Stage Research Applications of Genevant CL1

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core attributes and early-stage research applications of Genevant CL1, a novel ionizable lipid at the forefront of mRNA delivery. This compound is a critical component of lipid nanoparticle (LNP) formulations, designed to efficiently encapsulate and deliver mRNA payloads to target cells, thereby enabling the next generation of vaccines and therapeutics. This document provides a comprehensive overview of its mechanism of action, detailed experimental protocols for its application, and comparative performance data against other clinically relevant ionizable lipids.

Core Concepts: The Role of this compound in LNP-mediated mRNA Delivery

This compound (also known as Lipid 10) is an ionizable lipid characterized by a pKa of 6.3.[1] This property is central to its function. At a low pH, such as during the LNP formulation process, this compound is positively charged, facilitating the encapsulation of negatively charged mRNA. At physiological pH (around 7.4), the lipid is nearly neutral, which reduces potential toxicity and non-specific interactions in the bloodstream. Upon endocytosis into a target cell, the LNP is trafficked to the endosome, where the internal pH is lower. This acidic environment protonates this compound, inducing a structural change in the LNP that facilitates the release of the mRNA payload into the cytoplasm for translation into the desired protein.[2][3][4]

A structure-activity relationship (SAR) study on this compound has revealed that its triple-tailed skeleton with additional branching points creates a cone-shaped molecular architecture. This shape is thought to promote the release of the mRNA cargo from the endosome.[5]

Performance and Efficacy: Comparative Data

This compound has demonstrated significant promise in preclinical studies, showing enhanced or comparable performance to other well-established ionizable lipids.

In Vivo Protein Expression

In studies using firefly luciferase (fLuc) mRNA delivered via intramuscular (IM) injection, LNPs formulated with this compound showed high expression levels. Notably, Lipid 10 (this compound) afforded more than double the protein expression compared to either ALC-0315 or SM-102, which are used in FDA-approved mRNA vaccines. While SM-102 showed lower liver expression, both this compound and ALC-0315 demonstrated high expression in the liver.

| Ionizable Lipid | Relative Luciferase Expression (vs. approved lipids) | Liver Expression | Spleen Expression |

| This compound (Lipid 10) | >2x | High | Not specified |

| ALC-0315 | 1x | High | High |

| SM-102 | 1x | Lower | Not specified |

| DLin-MC3-DMA | Lower than CL1, ALC-0315, SM-102 | Similar to SM-102 | Not specified |

| KC2 | Lower than CL1, ALC-0315, SM-102 | Not specified | Not specified |

| DLinDMA | Lower than CL1, ALC-0315, SM-102 | Not specified | Not specified |

Table 1: Summary of in vivo firefly luciferase expression with various ionizable lipids. Data compiled from descriptive comparisons in the provided search results.

Immunogenicity

In a murine hemagglutinin mRNA vaccine model, LNPs formulated with this compound induced higher IgG titers compared to those formulated with SM-102. The performance of this compound was similar to that of MC3 and ALC-0315 LNPs in this model.

| Ionizable Lipid | Anti-HA IgG Titers |

| This compound (Lipid 10) | High (Higher than SM-102) |

| ALC-0315 | High (Similar to CL1 and MC3) |

| SM-102 | Lower than CL1 |

| MC3 | High (Similar to CL1 and ALC-0315) |

Table 2: Comparative immunogenicity of LNP formulations with different ionizable lipids.

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of this compound in LNP formulations for early-stage research.

LNP Formulation via Microfluidic Mixing

This protocol describes the formulation of mRNA-LNPs using a microfluidic mixing device.

Materials:

-

This compound (or other ionizable lipid)

-

DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

-

Cholesterol

-

DMG-PEG2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)

-

mRNA (e.g., encoding firefly luciferase)

-

Ethanol (100%)

-

Citrate buffer (10 mM, pH 3.0)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Microfluidic mixing device and cartridges

-

Syringe pumps

Procedure:

-

Prepare Lipid Stock Solutions: Dissolve this compound, DSPC, cholesterol, and DMG-PEG2000 in 100% ethanol to achieve the desired stock concentrations. A common molar ratio for these components is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).

-

Prepare mRNA Solution: Dilute the mRNA to the desired concentration in 10 mM citrate buffer (pH 3.0).

-

Microfluidic Mixing:

-

Load the lipid-ethanol solution into one syringe and the mRNA-citrate buffer solution into another syringe.

-

Set the flow rate ratio on the syringe pumps to 3:1 (aqueous:ethanolic).

-

Connect the syringes to the microfluidic mixing cartridge and initiate mixing.

-

Collect the resulting LNP solution.

-

-

Dialysis: Dialyze the collected LNP solution against PBS (pH 7.4) for at least 6 hours to remove ethanol and raise the pH.

-

Concentration and Sterilization: Concentrate the dialyzed LNPs using a suitable method (e.g., centrifugal filtration) and sterilize by passing through a 0.22 µm filter.

LNP Characterization

1. Size and Polydispersity Index (PDI) Measurement:

-

Dilute the LNP formulation in PBS.

-

Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).

2. mRNA Encapsulation Efficiency:

-

Use a Quant-iT RiboGreen assay or a similar fluorescence-based method.

-

Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., 1% Triton X-100).

-

The encapsulation efficiency is calculated as: ((Total RNA fluorescence after lysis) - (Free RNA fluorescence before lysis)) / (Total RNA fluorescence after lysis) * 100%.

In Vivo Luciferase Expression Assay in Mice

This protocol outlines the procedure for assessing mRNA delivery and protein expression in vivo.

Materials:

-

LNP-encapsulated firefly luciferase (fLuc) mRNA

-

BALB/c mice (6-8 weeks old)

-

D-luciferin

-

In vivo imaging system (IVIS) or similar bioluminescence imaging equipment

Procedure:

-

Animal Dosing:

-

Administer a single dose of the fLuc mRNA-LNP formulation to mice via intramuscular (IM) injection (e.g., 5 µg of mRNA per mouse).

-

-

Bioluminescence Imaging:

-

At a specified time point post-injection (e.g., 6 hours), administer D-luciferin via intraperitoneal (IP) injection.

-

Anesthetize the mice.

-

Image the mice using an IVIS to detect bioluminescence.

-

Quantify the signal intensity in the region of interest (e.g., injection site, liver).

-

Visualizations

LNP Cellular Uptake and mRNA Release Pathway

Caption: Cellular uptake and endosomal escape pathway of a this compound-formulated LNP.

Experimental Workflow for LNP Formulation and In Vivo Evaluation

Caption: Workflow for LNP formulation with this compound and subsequent in vivo evaluation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Endosomal Escape: Key Challenge in LNP Therapeutics - Inside Therapeutics [insidetx.com]

- 4. Endosomal escape mechanisms of extracellular vesicle-based drug carriers: lessons for lipid nanoparticle design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Current landscape of mRNA technologies and delivery systems for new modality therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

Discovering the utility of Genevant CL1 in gene therapy

An In-Depth Technical Guide to Genevant CL1 for Advanced Gene Therapy Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

The therapeutic potential of nucleic acids, including messenger RNA (mRNA), small interfering RNA (siRNA), and gene-editing constructs, is vast. However, realizing this potential hinges on the development of safe and effective delivery systems. Lipid nanoparticles (LNPs) have emerged as the leading non-viral platform for nucleic acid delivery, a prominence cemented by their critical role in the successful COVID-19 mRNA vaccines.[1] The ionizable lipid is the most crucial component of an LNP, governing both the encapsulation of the nucleic acid payload and its eventual release into the cytoplasm of target cells.[2][3]

Genevant Sciences, a leader in nucleic acid delivery, has developed a portfolio of proprietary lipids to address the challenges of potency, safety, and versatility.[4] Among these, This compound (also known as Lipid 10) stands out as a novel, unsaturated, trialkyl ionizable lipid.[5] Preclinical studies have demonstrated its exceptional versatility and high performance across multiple applications, from systemic delivery of siRNA and mRNA to intramuscular administration for vaccines. This guide provides a comprehensive technical overview of this compound, detailing its mechanism of action, quantitative performance data, and the experimental protocols used to validate its efficacy.

This compound: Technology and Mechanism of Action

This compound is a state-of-the-art ionizable lipid designed for optimal performance in LNP formulations. Its key physicochemical characteristic is an apparent acidity (pKa) of approximately 6.3. This pKa value is critical for its function; it allows CL1 to be positively charged in the acidic environment (e.g., pH 4-5) used during LNP formulation, facilitating the encapsulation of negatively charged nucleic acids. At physiological pH (7.4), the lipid becomes near-neutral, reducing potential toxicity and off-target interactions in circulation.

The molecular architecture of CL1, featuring short, branched trialkyl hydrophobic domains, is hypothesized to improve the fusogenicity of the LNP with the endosomal membrane, a key step for payload release.

Cellular Delivery Pathway

The delivery of a nucleic acid payload via a CL1-based LNP is a multi-step process, beginning with administration and culminating in protein translation or gene silencing within the target cell.

Quantitative Performance Data

This compound has been benchmarked against several well-established ionizable lipids, including DLin-MC3-DMA (the ionizable lipid in the first FDA-approved siRNA-LNP therapy, Onpattro®), SM-102 (Moderna's SpikeVax®), and ALC-0315 (Pfizer-BioNTech's Comirnaty®). The results highlight its superior or comparable performance across different applications.

Table 1: Physicochemical Properties of CL1-LNPs

Data extracted from Lam K, et al. Adv Mater. 2023.

| Payload Type | pKa | Diameter (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) |

| siRNA | 6.3 | 77 | 0.03 | >95% |

| mRNA | 6.3 | 87 | 0.12 | >95% |

Table 2: In Vivo Gene Silencing Performance (siRNA)

Study involved IV administration of LNPs encapsulating siRNA targeting the TTR gene in mice. Serum TTR protein levels were measured 48 hours post-dose.

| Ionizable Lipid | Dose (mg/kg) | Mean TTR Protein Reduction (%) |

| This compound | 0.01 | ~85% |

| DLin-MC3-DMA | 0.01 | ~60% |

Table 3: In Vivo Protein Expression Performance (mRNA)

Study involved IV administration of LNPs encapsulating firefly luciferase (fLuc) mRNA in mice. Luciferase expression in the liver was quantified 6 hours post-dose.

| Ionizable Lipid | Relative Luciferase Expression (vs. older lipids) | Organ Distribution |

| This compound | >2x higher than approved lipids | High expression in liver |

| ALC-0315 | High | High expression in liver and spleen |

| SM-102 | High | Moderate expression in liver |

| DLin-MC3-DMA / MC3 | Baseline | Moderate expression in liver |

Table 4: Vaccine Adjuvanting Performance (mRNA)

Study involved a prime-boost intramuscular administration in a hemagglutinin (HA) rodent vaccine model. Anti-HA IgG titers were measured post-boost.

| Ionizable Lipid | Relative Anti-HA IgG Titer |

| This compound | Higher than SM-102 |

| SM-102 (SpikeVax) | Baseline |

| ALC-0315 (Comirnaty) | Comparable to CL1 |

| MC3 | Comparable to CL1 |

Experimental Protocols

The following protocols are summarized from the methodologies used to validate this compound performance.

Protocol 1: LNP Formulation

This protocol describes the standard procedure for formulating CL1-LNPs using a controlled, rapid mixing process.

Workflow Diagram:

-

Preparation of Lipid Stock: An ethanolic solution is prepared containing this compound, the phospholipid 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), cholesterol, and a PEG-lipid at a specific molar ratio (e.g., 50:10:38.5:1.5).

-

Preparation of Nucleic Acid Solution: The mRNA or siRNA payload is dissolved in a low pH aqueous buffer, typically a 25 mM acetate buffer at pH 5.0.

-

Mixing: The ethanolic lipid solution and the aqueous nucleic acid solution are combined using a controlled, rapid mixing device (e.g., a microfluidic mixer). This process ensures the rapid formation of uniform nanoparticles and efficient encapsulation of the payload.

-

Purification and Buffer Exchange: The resulting LNP suspension is dialyzed against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and exchange the buffer.

-

Characterization: The final LNP product is characterized to determine particle size and polydispersity via dynamic light scattering (DLS), and encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen).

Protocol 2: In Vivo mRNA Delivery & Luciferase Expression Assay

This protocol is used to assess the in vivo potency of CL1-LNPs in delivering functional mRNA to the liver.

-

Animal Model: Experiments are typically conducted in C57BL/6 mice.

-

LNP Preparation: LNPs encapsulating firefly luciferase (fLuc) mRNA are formulated as described in Protocol 1.

-

Administration: Mice receive a single intravenous (IV) injection of the LNP suspension via the tail vein. Doses can range from 0.3 to 3 mg/kg of mRNA.

-

Bioluminescence Imaging: At a set time point (e.g., 6 hours post-injection), mice are anesthetized and administered an intraperitoneal injection of D-luciferin substrate.

-

Data Acquisition: Whole-body bioluminescence is measured using an in vivo imaging system (IVIS). The light emission, particularly from the liver region, is quantified as radiance (photons/s/cm²/sr).

-

Analysis: The quantified radiance from the CL1-LNP group is compared to groups treated with benchmark LNPs to determine relative protein expression efficiency.

Protocol 3: In Vivo siRNA Delivery & Gene Silencing Assay

This protocol evaluates the ability of CL1-LNPs to deliver siRNA and functionally silence a target gene in the liver.

-

Animal Model: C57BL/6 mice are used.

-

LNP Preparation: LNPs encapsulating siRNA targeting a specific liver-expressed gene, such as transthyretin (TTR), are formulated as per Protocol 1.

-

Administration: Mice receive a single IV injection of the LNP suspension at a low dose (e.g., 0.01 mg/kg siRNA).

-

Sample Collection: At a specified endpoint (e.g., 48 hours post-dose), blood is collected via cardiac puncture, and serum is isolated.

-

Protein Quantification: The concentration of the target protein (TTR) in the serum is quantified using a standard enzyme-linked immunosorbent assay (ELISA).

-

Analysis: The serum TTR levels in the treated group are compared to those in a control group (e.g., treated with PBS) to calculate the percentage of gene silencing.

Conclusion

This compound is a highly versatile and potent ionizable lipid that enhances the therapeutic utility of LNP-delivered nucleic acids. Quantitative data from rigorous preclinical studies demonstrate its superiority in systemic siRNA-mediated gene silencing and its high efficiency for both systemic mRNA delivery and intramuscular mRNA vaccination. Its favorable physicochemical properties and robust performance make it a compelling component for the development of next-generation gene therapies. The detailed protocols provided herein offer a framework for researchers and drug developers to evaluate and implement this advanced delivery technology in their own programs.

References

- 1. Current landscape of mRNA technologies and delivery systems for new modality therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unsaturated, Trialkyl Ionizable Lipids are Versatile Lipid-Nanoparticle Components for Therapeutic and Vaccine Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Generating High-Quality mRNA for In Vivo Delivery with Lipid Nanoparticles | The Scientist [the-scientist.com]

- 4. pnas.org [pnas.org]

- 5. Firefly Luciferase-Based Reporter Gene Assay for Investigating Nanoparticle-Mediated Nucleic Acid Delivery | Springer Nature Experiments [experiments.springernature.com]

Genevant CL1: A Biodegradable Ionizable Lipid for Enhanced Nucleic Acid Delivery

An In-depth Technical Guide on the Biodegradability and Clearance Profile of Genevant CL1

Introduction

This compound, also referred to as Lipid 10 in scientific literature, is a novel, biodegradable ionizable lipid designed for the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acid-based therapeutics and vaccines.[1][2][3][4] A key feature of Genevant's LNP platform is the emphasis on rapid lipid metabolism, which aims to reduce lipid accumulation and improve the overall tolerability of the delivery system.[4] The biodegradability of the ionizable lipid component is a critical factor in mitigating potential inflammatory responses and enhancing the safety profile of LNP-delivered therapies. Faster clearance of the ionizable lipid from tissues has been shown to correlate with a lower inflammatory response while preserving strong vaccine immunogenicity. This technical guide provides a comprehensive overview of the available data on the biodegradability and clearance profile of this compound, including quantitative data, experimental methodologies, and relevant biological pathways.

Biodegradability and Clearance Profile

Studies have demonstrated that LNPs formulated with this compound exhibit a favorable clearance profile. Following administration, the lipid component is metabolized and cleared from the body.

Quantitative Data Summary

The following table summarizes the key quantitative findings related to the clearance of this compound from in vivo studies.

| Parameter | Species | Tissue | Time Point | Observation | Reference |

| Lipid Levels | Rat | Liver | 1 hour | Rapid accumulation | |

| Lipid Levels | Rat | Liver | 2 weeks | Steady decline, similar to MC3 |

Note: Specific half-life data for this compound is not publicly available in the reviewed literature.

Experimental Protocols

The following sections detail the methodologies employed in the studies that generated the data on this compound's biodegradability and clearance.

In Vivo Clearance Study

Objective: To determine the clearance profile of this compound from the liver following intravenous administration.

Animal Model: Male Sprague-Dawley rats.

Methodology:

-

LNPs were formulated with this compound and a payload (e.g., siRNA or mRNA).

-

A single dose of the LNP formulation was administered intravenously (IV) to the rats.

-

At various time points (e.g., 1 hour, 24 hours, 48 hours, 7 days, 14 days), animals were euthanized.

-

Liver tissue was harvested from each animal.

-

The concentration of this compound in the liver tissue was quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

The decline in lipid levels over time was plotted to assess the clearance profile.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Sample Preparation: Liver tissue was homogenized and subjected to a liquid-liquid or solid-phase extraction procedure to isolate the lipid components.

-

Chromatography: The extracted lipid samples were separated on a reverse-phase C18 column using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid).

-

Mass Spectrometry: The eluent from the LC column was introduced into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound were monitored for quantitative analysis.

Visualizations

Experimental Workflow for In Vivo Clearance Study

Caption: Workflow for determining the in vivo clearance of this compound.

Proposed Metabolic Pathway of Ester-Containing Ionizable Lipids

Ionizable lipids containing ester bonds, such as this compound, are designed to be biodegradable through enzymatic hydrolysis. The ester linkages are susceptible to cleavage by esterase enzymes that are ubiquitously present in the body, particularly in the liver. This metabolic process breaks down the lipid into smaller, more polar components that can be more readily eliminated from the body.

Caption: Proposed enzymatic degradation pathway for this compound.

Conclusion

The available data indicates that this compound is designed for biodegradability, leading to a favorable clearance profile from the liver. This characteristic is a critical design feature aimed at enhancing the safety and tolerability of LNP-based nucleic acid therapies. Further detailed studies on the specific metabolites and the precise pharmacokinetic parameters would provide a more complete understanding of the disposition of this compound in vivo. The experimental protocols outlined in this guide provide a framework for conducting such investigations.

References

- 1. Unsaturated, Trialkyl Ionizable Lipids are Versatile Lipid-Nanoparticle Components for Therapeutic and Vaccine Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Genevant LIPID CL1|Ionizable Lipid for LNP [dcchemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

In Vivo Distribution of Genevant CL1 LNPs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo distribution of lipid nanoparticles (LNPs) formulated with Genevant's proprietary ionizable lipid, CL1. The information presented herein is intended to inform researchers and drug development professionals on the expected biodistribution profile of these delivery vehicles, crucial for the advancement of nucleic acid-based therapeutics.

Introduction to Genevant CL1 LNPs

Genevant's LNP platform is a clinically validated technology for the delivery of nucleic acid payloads, including siRNA and mRNA.[1] The CL1 lipid is a key component of this platform, an ionizable lipid that is critical for the encapsulation of nucleic acids and their subsequent release into the cytoplasm of target cells.[2] LNPs formulated with lipids like CL1 are designed to be stable in circulation and to efficiently deliver their cargo to specific tissues.[1] Qualitative studies have shown that LNPs containing CL1, a novel trialkyl ionizable lipid, rapidly accumulate in the liver within the first hour of dosing, with levels declining over the following two weeks, a profile similar to the well-characterized MC3 lipid.[3] Furthermore, LNPs formulated with CL1 have demonstrated high expression of reporter genes in the liver.[3]

Quantitative Biodistribution Data

While specific quantitative in vivo biodistribution data for Genevant's CL1 LNPs are not publicly available in the format of percentage of injected dose per gram of tissue (%ID/g), the following tables present representative data from a study on LNPs with a similar ionizable lipid (C12-200) and liver-targeting characteristics. This data provides a reasonable expectation of the biodistribution profile for CL1 LNPs following intravenous administration in a murine model.

Table 1: Biodistribution of Luciferase mRNA-LNPs in BALB/c Mice (Intravenous Injection)

| Organ | Time Point | Mean Bioluminescence (photons/s/cm²/sr) | Standard Deviation |

| Liver | 6h | 1.5 x 10⁸ | 0.5 x 10⁸ |

| Spleen | 6h | 2.0 x 10⁷ | 0.8 x 10⁷ |

| Lungs | 6h | 5.0 x 10⁶ | 2.0 x 10⁶ |

| Kidneys | 6h | 1.0 x 10⁶ | 0.4 x 10⁶ |

| Heart | 6h | 8.0 x 10⁵ | 3.0 x 10⁵ |

Disclaimer: This data is representative of a liver-targeting LNP containing the C12-200 ionizable lipid and is intended to provide a general understanding of the expected biodistribution. Actual data for CL1 LNPs may vary.

Table 2: Ex Vivo Bioluminescence of Organs at 6 Hours Post-Injection

| Organ | Mean Bioluminescence (photons/s) | Standard Deviation |

| Liver | 5.0 x 10⁹ | 1.5 x 10⁹ |

| Spleen | 8.0 x 10⁸ | 2.5 x 10⁸ |

| Lungs | 1.0 x 10⁸ | 0.4 x 10⁸ |

Disclaimer: This data is representative of a liver-targeting LNP containing the C12-200 ionizable lipid and is intended to provide a general understanding of the expected biodistribution. Actual data for CL1 LNPs may vary.

Experimental Protocols

The following are detailed methodologies for key experiments related to the in vivo distribution of LNPs.

LNP Formulation

Objective: To formulate mRNA-LNPs using a microfluidic mixing approach.

Materials:

-

This compound (or similar ionizable lipid)

-

DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

-

Cholesterol

-

DMG-PEG2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)

-

mRNA (e.g., encoding a reporter protein like luciferase)

-

Ethanol, 200 proof

-

Citrate buffer (50 mM, pH 4.0)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

-

Prepare Lipid Stock Solution: Dissolve the ionizable lipid (CL1), DSPC, cholesterol, and DMG-PEG2000 in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).

-

Prepare mRNA Solution: Dilute the mRNA in citrate buffer to the desired concentration.

-

Microfluidic Mixing: Set the flow rates on the microfluidic device to achieve a 3:1 aqueous to organic phase ratio.

-

Formation of LNPs: The lipid solution and mRNA solution are mixed in the microfluidic cartridge, leading to the self-assembly of mRNA-LNPs.

-

Dialysis: The resulting LNP solution is dialyzed against PBS overnight to remove ethanol and raise the pH to 7.4.

-

Sterilization: Sterile filter the LNP formulation through a 0.22 µm filter.

In Vivo Biodistribution Study in Mice

Objective: To determine the organ distribution of fluorescently labeled LNPs over time.

Materials:

-

Fluorescently labeled mRNA-LNPs (e.g., with a near-infrared dye like DiR)

-

BALB/c mice (female, 6-8 weeks old)

-

Anesthesia (e.g., isoflurane)

-

In vivo imaging system (IVIS)

-

Syringes and needles for intravenous injection

Procedure:

-

Animal Acclimatization: Acclimate mice for at least one week before the experiment.

-

LNP Administration: Anesthetize the mice and intravenously inject a defined dose of the fluorescently labeled LNPs via the tail vein.

-

In Vivo Imaging: At various time points (e.g., 1, 4, 24, and 48 hours) post-injection, anesthetize the mice and acquire whole-body fluorescence images using an IVIS.

-

Ex Vivo Organ Imaging: At the final time point, euthanize the mice and dissect the major organs (liver, spleen, lungs, kidneys, heart, and brain).

-

Quantification: Image the excised organs using the IVIS to quantify the fluorescence signal in each organ. Analyze the images to determine the relative distribution of the LNPs.

Visualizations

The following diagrams illustrate key workflows in the study of LNP in vivo distribution.

Caption: Workflow for the formulation of mRNA-LNPs using microfluidics.

Caption: Experimental workflow for in vivo biodistribution analysis of LNPs.

References

- 1. Our technology - Genevant Sciences [genevant.com]

- 2. Current landscape of mRNA technologies and delivery systems for new modality therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Unsaturated, Trialkyl Ionizable Lipids are Versatile Lipid-Nanoparticle Components for Therapeutic and Vaccine Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for the Formulation of mRNA-Containing Lipid Nanoparticles using a Cationic Lipid

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The delivery of messenger RNA (mRNA) therapeutics holds immense promise for a wide range of applications, including vaccines, protein replacement therapies, and gene editing.[1][2][3] A significant challenge in the clinical translation of mRNA is its inherent instability and the difficulty of delivering it efficiently into the cytoplasm of target cells.[4] Lipid nanoparticles (LNPs) have emerged as the leading platform for in vivo mRNA delivery, offering a solution that protects the mRNA from degradation and facilitates its cellular uptake and endosomal escape.

The core of LNP technology lies in its composition, typically comprising four key lipid components: an ionizable cationic lipid, a helper phospholipid, cholesterol, and a PEGylated lipid. The ionizable cationic lipid is a critical component, as it is positively charged at a low pH, which allows for efficient encapsulation of the negatively charged mRNA during formulation. At physiological pH, these lipids are nearly neutral, which reduces toxicity compared to permanently charged cationic lipids. Once the LNP is endocytosed by a target cell, the acidic environment of the endosome protonates the ionizable lipid, facilitating the disruption of the endosomal membrane and the release of the mRNA payload into the cytoplasm.

Genevant Sciences has been a pioneer in the development of LNP technology for nucleic acid delivery, with their platforms being clinically validated in numerous applications. While specific lipid structures are proprietary, their research highlights the importance of optimizing the ionizable lipid and formulation parameters to enhance potency and tolerability. This document provides a representative protocol for the formulation of mRNA-LNPs using a generic ionizable cationic lipid, reflecting the general principles of LNP manufacturing employed in the field. The protocol focuses on a reproducible microfluidic mixing method to generate LNPs with controlled size and high encapsulation efficiency.

Materials and Equipment

Lipids and mRNA

-

Ionizable Cationic Lipid: (e.g., a proprietary Genevant lipid analog) dissolved in ethanol.

-

Helper Lipid: (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC) dissolved in ethanol.

-

Cholesterol: Dissolved in ethanol.

-

PEG-Lipid: (e.g., 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000, DMG-PEG 2000) dissolved in ethanol.

-

mRNA: Encoding the protein of interest, dissolved in a low pH buffer (e.g., 10 mM citrate buffer, pH 4.0).

Buffers and Reagents

-

Ethanol (200 proof, anhydrous)

-

Citrate Buffer (for mRNA)

-

Phosphate Buffered Saline (PBS) for dialysis

-

Quant-iT™ RiboGreen™ RNA Assay Kit (or equivalent)

-

Triton™ X-100

Equipment

-

Microfluidic mixing system (e.g., NanoAssemblr® Benchtop)

-

Syringe pumps

-

Syringes (various sizes, gas-tight)

-

Microfluidic cartridge

-

Dialysis cassettes (e.g., Slide-A-Lyzer™, 10K MWCO)

-

Dynamic Light Scattering (DLS) instrument for size and polydispersity index (PDI) measurement

-

Zeta potential analyzer

-

Fluorometer or plate reader for RiboGreen™ assay

-

Sterile, RNase-free consumables (tubes, pipette tips)

Experimental Protocols

Preparation of Solutions

1.1 Lipid Stock Solutions:

-

Prepare individual stock solutions of the ionizable cationic lipid, DSPC, cholesterol, and DMG-PEG 2000 in 100% ethanol.

-

The concentration of each stock solution should be determined based on the desired final lipid concentration and molar ratio. A common molar ratio for the four lipid components (ionizable:DSPC:cholesterol:PEG-lipid) is in the range of 50:10:38.5:1.5.

-

Combine the calculated volumes of the individual lipid stock solutions into a single tube to create the final lipid mixture in ethanol.

1.2 mRNA Solution:

-

Thaw the mRNA stock solution on ice.

-

Dilute the mRNA to the desired concentration in a 10 mM citrate buffer (pH 4.0). The final concentration will depend on the target mRNA-to-lipid ratio.

LNP Formulation via Microfluidic Mixing

-

Set up the microfluidic mixing system according to the manufacturer's instructions.

-

Prime the system with ethanol and the aqueous buffer to ensure no air bubbles are in the tubing.

-

Load the lipid-ethanol solution into a syringe for the organic phase inlet.

-

Load the mRNA-buffer solution into a separate syringe for the aqueous phase inlet.

-

Set the flow rates for the two pumps. A typical total flow rate is 12 mL/min with a flow rate ratio of 3:1 (organic:aqueous).

-

Initiate the mixing process. The rapid mixing of the two streams within the microfluidic cartridge causes the lipids to self-assemble around the mRNA, forming LNPs.

-

Collect the resulting LNP suspension from the outlet into a sterile tube.

Downstream Processing

-

To remove the ethanol and unencapsulated mRNA, dialyze the LNP suspension against sterile PBS.

-

Transfer the LNP solution to a pre-soaked dialysis cassette.

-

Place the cassette in a beaker of PBS at 4°C with gentle stirring.

-

Perform multiple buffer exchanges over a period of 4-6 hours to ensure complete removal of ethanol.

-

After dialysis, collect the purified LNP suspension and store at 4°C.

LNP Characterization

4.1 Particle Size and Polydispersity Index (PDI):

-

Dilute a small aliquot of the LNP suspension in PBS.

-

Measure the hydrodynamic diameter and PDI using a Dynamic Light Scattering (DLS) instrument.

-

Acceptable LNPs typically have a particle size between 80-120 nm and a PDI of ≤ 0.2.

4.2 mRNA Encapsulation Efficiency:

-

Use a fluorescent dye that specifically binds to RNA, such as RiboGreen®.

-

Prepare two sets of samples from the LNP suspension. In one set, measure the fluorescence of the intact LNPs to quantify the amount of free, unencapsulated mRNA.

-

In the second set, add a detergent like Triton™ X-100 to lyse the LNPs and measure the total mRNA fluorescence.

-

The encapsulation efficiency is calculated using the following formula:

-

Encapsulation Efficiency (%) = (Total mRNA - Free mRNA) / Total mRNA * 100

-

Data Presentation

The quantitative data from LNP characterization should be summarized in a clear and structured table for easy comparison between different formulations.

| Formulation ID | Ionizable Lipid:DSPC:Chol:PEG Molar Ratio | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) |

| LNP-001 | 50:10:38.5:1.5 | 95.3 | 0.15 | -5.2 | 92.5 |

| LNP-002 | 45:10:43.5:1.5 | 102.1 | 0.18 | -6.1 | 89.7 |

| Control | (e.g., SM-102 based) | 98.7 | 0.16 | -5.8 | 94.1 |

Visualization of Workflows and Concepts

To better illustrate the processes and concepts described in this protocol, the following diagrams have been generated using the DOT language.

Caption: Workflow for mRNA LNP formulation using microfluidics.

Caption: Simplified schematic of an mRNA lipid nanoparticle structure.

Caption: Intracellular pathway for mRNA LNP delivery and protein expression.

References

- 1. Our technology - Genevant Sciences [genevant.com]

- 2. Home - Genevant Sciences [genevant.com]

- 3. BioNTech and Genevant Sciences Sign Strategic mRNA-Focused Partnership in Rare Diseases | BioNTech [investors.biontech.de]

- 4. Genevant Sciences and Arbutus Biopharma File International Lawsuits Against Moderna for Patent Infringement of Lipid Nanoparticle Technology | Nasdaq [nasdaq.com]

Application Notes and Protocols: A Step-by-Step Guide to Genevant CL1 LNP Preparation

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the preparation of Lipid Nanoparticles (LNPs) utilizing Genevant's proprietary ionizable lipid, CL1. These protocols are intended to serve as a foundational resource for researchers engaged in the development of nucleic acid therapeutics, including mRNA vaccines and gene therapies.

Introduction to Genevant CL1 LNP Technology

Genevant Sciences has been a pioneer in the field of nucleic acid delivery for over two decades, with their LNP technology being a cornerstone of their success.[1] This platform has been clinically validated in numerous studies and is the delivery technology behind the first and only approved siRNA-LNP product, ONPATTRO®.[1] The versatility of Genevant's LNP platform extends to a wide array of mRNA-based applications.[1]

At the heart of this technology is the ionizable lipid, a critical component for the efficient encapsulation, delivery, and endosomal release of nucleic acid payloads.[2][3] Genevant's CL1 (also referred to as Lipid 10) is a novel ionizable lipid designed for potent RNA delivery. It possesses a pKa of 6.3, which allows for effective nucleic acid encapsulation at low pH and facilitates membrane disruption and payload release in the acidic environment of the endosome.

Materials and Reagents

Lipid Components

A typical LNP formulation consists of four key lipid components. The following table outlines the composition for a standard CL1-based LNP formulation, with molar ratios adapted from commonly used LNP recipes.

| Component | Description | Molar Ratio (%) |

| This compound | Ionizable cationic lipid for RNA encapsulation and endosomal escape. | 50 |

| DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) | Helper lipid that provides structural stability to the nanoparticle. | 10 |

| Cholesterol | Stabilizes the nanoparticle structure and modulates membrane fluidity. | 38.5 |

| DMG-PEG 2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000) | PEGylated lipid that controls particle size and prevents aggregation. | 1.5 |

Reagents and Buffers

-

RNA Payload (e.g., mRNA, siRNA): Resuspended in an RNase-free acidic buffer.

-

Ethanol (200 proof, RNase-free): For dissolving lipid components.

-

Citrate Buffer (10 mM, pH 4.0): Aqueous buffer for RNA.

-

Phosphate-Buffered Saline (PBS, 1X, RNase-free, pH 7.4): For dialysis and final formulation.

-

RNase-free water, tubes, and pipette tips.

Experimental Protocols

This section details two common methods for LNP preparation: microfluidic mixing and manual vortex mixing. All procedures should be performed in an RNase-free environment.

Preparation of Stock Solutions

-

This compound Stock (e.g., 25 mM in Ethanol): Dissolve the required amount of this compound in 200 proof ethanol.

-

DSPC Stock (e.g., 10 mM in Ethanol): Dissolve DSPC in ethanol. Gentle heating (e.g., 60-65°C) may be required for complete solubilization.

-

Cholesterol Stock (e.g., 25 mM in Ethanol): Dissolve cholesterol in ethanol, potentially requiring gentle warming. Keep the solution warm to maintain solubility.

-

DMG-PEG 2000 Stock (e.g., 10 mM in Ethanol): Dissolve DMG-PEG 2000 in ethanol.

-

RNA Stock (e.g., 1 mg/mL in 10 mM Citrate Buffer, pH 4.0): Thaw RNA on ice and dilute to the desired concentration in the acidic buffer.

LNP Formulation via Microfluidic Mixing

Microfluidic mixing is a highly reproducible method for producing uniform LNPs. A device such as the NanoAssemblr™ from Precision NanoSystems is commonly used.

Workflow for Microfluidic LNP Preparation

Caption: Workflow for LNP preparation using a microfluidic device.

Protocol:

-

Prepare the Lipid Mixture: In an RNase-free tube, combine the lipid stock solutions (this compound, DSPC, Cholesterol, DMG-PEG 2000) in their target molar ratios (50:10:38.5:1.5) and dilute with ethanol to the final desired lipid concentration.

-

Prepare the RNA Solution: Dilute the RNA stock to the desired concentration in 10 mM citrate buffer (pH 4.0).

-

Set up the Microfluidic System:

-

Load the lipid-ethanol solution into one syringe and the RNA-aqueous solution into another.

-

Set the flow rate ratio, typically 3:1 (aqueous:ethanolic).

-

Set the total flow rate according to the manufacturer's instructions (e.g., 12 mL/min).

-

-